

Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 4-Bromobenzothiazole

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Compound of Interest

Compound Name: 4-Bromobenzothiazole

Cat. No.: B1275575

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A detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of **4-bromobenzothiazole** compared with benzothiazole and bromobenzene, providing researchers with valuable data for compound identification and characterization.

In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. **4-Bromobenzothiazole**, a key intermediate in the synthesis of various bioactive molecules, presents a unique fragmentation pattern in mass spectrometry that warrants a detailed investigation. This guide provides a comparative analysis of the EI-MS fragmentation of **4-bromobenzothiazole**, benchmarked against the simpler, yet structurally related, molecules: benzothiazole and bromobenzene. The data presented herein offers a foundational reference for researchers engaged in the identification and characterization of substituted benzothiazoles.

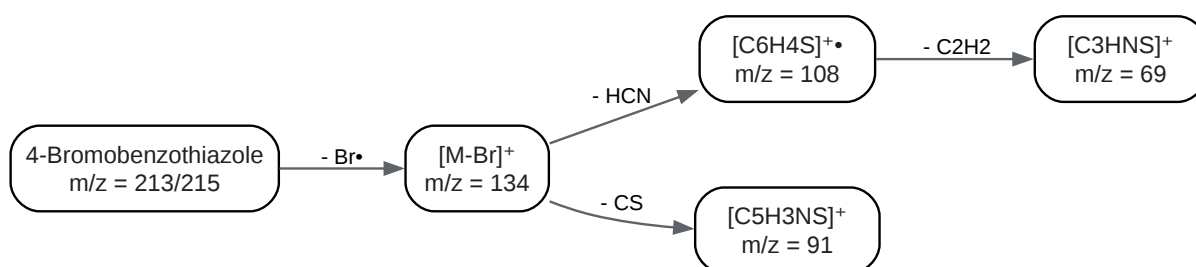
Comparative Fragmentation Analysis

The electron ionization mass spectrum of **4-bromobenzothiazole** is characterized by a distinctive isotopic pattern for the molecular ion and a series of fragmentation pathways that involve the loss of the bromine atom and subsequent cleavages of the benzothiazole core. The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities for **4-bromobenzothiazole** (predicted), benzothiazole, and bromobenzene.

m/z	Proposed Fragment Ion (4-Bromobenzothiazole)	Relative Intensity (%) (4-Bromobenzothiazole - Predicted)	Fragment Ion (Benzothiazole)	Relative Intensity (%) (Benzothiazole)	Fragment Ion (Bromobenzene)	Relative Intensity (%) (Bromobenzene)
215/213	[M] ^{+•} (Molecular Ion)	High (Isotopic pair)	-	-	-	-
158/156	-	-	-	-	[M] ^{+•} (Molecular Ion)	High (Isotopic pair)
134	[M - Br] ⁺	Moderate	[M - H] ⁺	Moderate	-	-
135	-	-	[M] ^{+•} (Molecular Ion)	High	-	-
108	[C ₆ H ₄ S] ^{+•}	Moderate	[C ₆ H ₄ S] ^{+•}	Moderate	-	-
91	[C ₅ H ₃ NS] ⁺	Low	[C ₅ H ₃ NS] ⁺	Low	-	-
77	-	-	-	-	[C ₆ H ₅] ⁺	High
69	[C ₃ HNS] ⁺	Low	[C ₃ HNS] ⁺	Low	-	-

Proposed Fragmentation Pathway of 4-Bromobenzothiazole

The fragmentation of **4-bromobenzothiazole** under electron ionization is initiated by the removal of an electron to form the molecular ion. The presence of the bromine atom results in a characteristic pair of molecular ion peaks at m/z 213 and 215, with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The primary fragmentation event is the loss of the bromine radical to form a stable benzothiazolyl cation at m/z 134. Subsequent fragmentation of this ion follows pathways similar to that of unsubstituted benzothiazole.



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Caption: Proposed EI-MS fragmentation pathway of **4-bromobenzothiazole**.

Experimental Protocols

The mass spectrometry data for benzothiazole and bromobenzene were obtained using a standard electron ionization mass spectrometer. The following protocol outlines the typical parameters used for the analysis of such small molecules.

Instrumentation:

- Mass Spectrometer: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-300.

Sample Introduction (for GC-MS):

- Injector Temperature: 250 °C.
- Carrier Gas: Helium.
- Flow Rate: 1.0 mL/min.

- Injection Volume: 1 μ L.
- Split Ratio: 50:1.

Gas Chromatography (GC) Conditions (if applicable):

- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Oven Program:
 - Initial temperature: 50 $^{\circ}$ C, hold for 2 min.
 - Ramp: 10 $^{\circ}$ C/min to 250 $^{\circ}$ C.
 - Hold at 250 $^{\circ}$ C for 5 min.

Data Analysis: The acquired mass spectra are processed using the instrument's software. Background subtraction is performed, and the mass-to-charge ratios and relative abundances of the fragment ions are determined. Comparison with spectral libraries (e.g., NIST) can aid in the identification of the parent compound and its fragments.

Conclusion

The mass spectrometry fragmentation of **4-bromobenzothiazole** is a predictable process governed by the fundamental principles of mass spectrometry. The characteristic isotopic signature of bromine in the molecular ion and the primary loss of the bromine atom are key identifiers for this compound. By comparing its predicted fragmentation pattern with the experimental data of benzothiazole and bromobenzene, researchers can gain a deeper understanding of the fragmentation behavior of substituted benzothiazoles. This guide serves as a practical resource for the rapid and accurate identification of **4-bromobenzothiazole** and related compounds in various research and development settings.

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